Methyl 1-phenylpiperazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-phenylpiperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-9-13-7-8-14(11)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIFAQQDGNDKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Synthetic Methodologies
Established Synthetic Pathways for Methyl 1-phenylpiperazine-2-carboxylate
The construction of the 1-phenylpiperazine-2-carboxylate core can be approached through several established routes. These pathways often involve the formation of the piperazine (B1678402) ring as a key step, followed by or concurrent with the introduction of the phenyl and carboxylate substituents.
Multi-step synthesis provides a robust and controlled, albeit often lengthy, approach to obtaining C-substituted piperazines. acs.org A common strategy for the related 2-phenylpiperazine (B1584378) involves the condensation of ethyl α-bromophenylacetate with ethylenediamine, which forms an intermediate, 3-oxo-2-phenylpiperazine. acs.org This cyclic amide (lactam) is then reduced to yield the 2-phenylpiperazine core. acs.org Subsequent N-alkylation or N-arylation and esterification steps would be required to arrive at the target molecule.
A significant challenge in these multi-step sequences is controlling the selectivity of reactions, particularly the final functionalization steps. For instance, the direct methylation of 2-phenylpiperazine is known to be non-selective, yielding a mixture of the desired 1-methyl product, the 1,4-dimethyl by-product, and unreacted starting material, which necessitates extensive purification.
To overcome these selectivity issues, modern multi-step syntheses often employ protecting groups. researchgate.net A representative sequence involves:
Protection: The nitrogen at the 4-position of an intermediate like 2-oxo-3-phenylpiperazine is protected, for example, with a benzyl (B1604629) group. researchgate.net
Alkylation/Arylation: The unprotected nitrogen at the 1-position is then selectively functionalized. researchgate.net
Reduction: The oxo group at the C2 position is reduced to a methylene (B1212753) group, typically using a powerful reducing agent like lithium aluminium hydride (LiAlH₄). researchgate.netgoogle.com
Deprotection: The protecting group at the N4 position is removed to yield the desired 1-substituted-3-phenylpiperazine, which can then be further modified. researchgate.net
Another multi-step approach involves the cyclization of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034) hydrochloride at high temperatures to form the phenylpiperazine ring. nih.govgoogle.com This is a common method for preparing 1-phenylpiperazine (B188723), which can then serve as a scaffold for further modifications. nih.gov
In contrast to sequential multi-step methods, one-pot reactions offer increased efficiency, reduced waste, and savings in time and resources by performing multiple transformations in a single reaction vessel. mdpi.com A notable one-pot strategy for synthesizing enantiomerically pure 3-substituted piperazines, which are structurally related to the target compound, utilizes an Ugi four-component reaction (Ugi-4CR). rsc.org This approach combines an N-protected amino acid, an aldehyde, an isocyanide, and an amine to rapidly build molecular complexity. rsc.org The sequence within the one-pot procedure typically involves the Ugi reaction, followed by deprotection of a group like Boc, an intramolecular cyclization to form the piperazine ring, and a final reduction step. rsc.org This methodology highlights a convergent and efficient pathway to chiral piperazine scaffolds. mdpi.comrsc.org
Precursors and Starting Materials in the Synthesis
The selection of appropriate starting materials is critical to the success of any synthetic pathway. The synthesis of the 1-phenylpiperazine-2-carboxylate framework and its analogs draws from a diverse pool of chemical precursors.
Common starting materials for these syntheses include:
Aniline and its derivatives: Used to introduce the N-phenyl group. nih.govgoogle.com
Piperazine: Serves as the core heterocyclic structure for subsequent functionalization. chemicalbook.com
α-Halo esters: Reagents like ethyl α-bromophenylacetate are used to construct the piperazinone ring with the phenyl group already in place at the C2 position. acs.org
Ethylenediamine: A key building block that reacts with α-halo esters to form the piperazinone ring. acs.org
Bis(2-chloroethyl)amine: A crucial reagent for cyclization with anilines to form the piperazine ring system. nih.govgoogle.com
α-Amino acids: Utilized as chiral precursors in stereoselective one-pot syntheses. rsc.org
Styrene oxide: Can be used in reactions with N-alkylethanolamines as an alternative route to the phenylpiperazine skeleton.
A summary of key precursors and their roles is presented in the table below.
| Precursor/Starting Material | Role in Synthesis | Reference(s) |
| Aniline | Source of the N-phenyl group | nih.govgoogle.com |
| Ethyl α-bromophenylacetate | Building block for piperazinone ring formation | acs.org |
| Ethylenediamine | Forms the piperazine backbone with α-halo esters | acs.org |
| Bis(2-chloroethyl)amine | Cyclization agent with anilines to form the piperazine ring | nih.gov |
| N-Protected Amino Acids | Chiral starting materials for stereoselective one-pot synthesis | rsc.org |
| Benzaldehyde | Carbonyl component in Strecker and Ugi reactions | acs.orgrsc.org |
Exploration of Reaction Mechanisms and Stereochemical Control
Understanding the underlying reaction mechanisms is essential for controlling the outcome of the synthesis, particularly with respect to regioselectivity and stereochemistry. In the multi-step synthesis starting from ethyl α-bromophenylacetate, the mechanism involves an initial nucleophilic substitution by one of the amino groups of ethylenediamine, followed by an intramolecular cyclization via amide bond formation to yield the 3-oxo-2-phenylpiperazine intermediate. acs.org
A major challenge is controlling stereochemistry at the C2 position. Many syntheses produce racemic mixtures. However, stereochemical control can be achieved. The use of enantiomerically pure α-amino acids as starting materials in a one-pot Ugi-based synthesis is a powerful strategy for producing enantiopure 3-substituted piperazines. rsc.org This approach establishes the stereocenter early and preserves it throughout the reaction sequence. rsc.org
Regioselectivity is another critical aspect, especially during the functionalization of the piperazine nitrogens. The direct alkylation of an unsymmetrical piperazine like 2-phenylpiperazine often leads to a mixture of N1 and N4 substituted products. The use of orthogonal protecting groups is the primary strategy to overcome this. By protecting one nitrogen atom, the other can be functionalized selectively, after which the protecting group is removed. researchgate.net This ensures that substitution occurs at the desired position.
Optimization of Synthetic Conditions and Process Development
The refinement of synthetic routes to improve efficiency, yield, and purity is a continuous effort in chemical process development. For phenylpiperazine synthesis, optimization has focused on several key areas. An optimized Strecker-type condensation, for example, has been developed for related piperidine (B6355638) systems by carefully selecting solvents and reaction temperatures to achieve nearly quantitative yields. researchgate.net
Furthermore, the use of protecting groups represents a significant process improvement for achieving selectivity, moving away from older, less controlled methods that required difficult purification of isomeric mixtures. researchgate.net For industrial-scale production, optimization involves adjusting reaction parameters such as temperature and time, as seen in the synthesis of N-phenylpiperazine where heating aniline and bis-(2-chloroethyl)amine hydrochloride at 170-190°C for several hours is followed by a specific workup and distillation procedure to obtain a high-purity product. google.com The integration of biocatalysis, using immobilized enzymes in continuous flow reactors, represents the cutting edge of process intensification, allowing for sustainable and highly efficient production of chiral piperazine derivatives. biosynth.com
Synthesis of Structurally Modified Analogs and Derivatives
The core structure of this compound serves as a template for the synthesis of a wide array of structurally modified analogs with diverse applications. Research has led to the creation of numerous derivatives by altering substituents on the phenyl ring, the piperazine nitrogen, or by replacing the methyl carboxylate group.
Examples of such synthetic efforts include:
Acaricidal Agents: A series of 33 new phenylpiperazine derivatives were synthesized, featuring various substitutions on the phenyl ring and the piperazine nitrogen. nih.gov For instance, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine was synthesized through a multi-step sequence involving sulfonylation, reduction, alkylation, cyclization, and N-substitution. nih.gov
Anticancer Agents: Novel thiourea (B124793) and thiazolidinone derivatives have been synthesized starting from 6-(4-phenylpiperazin-1-yl)pyridin-3-amine. nih.gov Additionally, new 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety were created via a three-step synthesis starting from saccharin. nih.gov
Analgesic Agents: A series of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives were developed and evaluated for their analgesic properties. nih.gov
Herbicidal Agents: Novel 1-phenyl-piperazine-2,6-diones were prepared through a route that involved the cyclization of an N-substituted iminomonoacetate derivative. mdpi.com
The table below summarizes a selection of these synthesized analogs.
| Analog / Derivative Class | Synthetic Starting Materials | Application Area | Reference(s) |
| 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazines | 2-Fluoro-4-methylaniline, bis(2-chloroethyl)amine hydrochloride | Acaricides | nih.gov |
| Phenylpiperazine-Thiourea/Thiazolidinone Hybrids | 2-Chloro-5-nitropyridine, N-phenylpiperazine | Anticancer (Prostate) | nih.gov |
| Phenylpiperazine Derivatives of 1,2-Benzothiazine | Saccharin, bromoacetophenones | Anticancer | nih.gov |
| Carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl esters | 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propan-1-ol | Analgesics | nih.gov |
| 1-Phenyl-piperazine-2,6-diones | Aniline, bromoacetyl bromide, methyl N-substituted iminomonoacetate | Herbicides | mdpi.com |
Modification of the Phenyl Moiety
Modifications to the phenyl group attached to the N-1 position of the piperazine ring are typically achieved by starting the synthesis with an appropriately substituted aniline or aryl halide. The formation of the N-aryl bond is a critical step, often accomplished through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr). chemicalbook.commdpi.com
Research has demonstrated the synthesis of numerous phenylpiperazine derivatives with diverse substituents on the phenyl ring. For instance, in a study focused on acaricidal agents, various 2-substituted 4-methylanilines were used as starting materials. nih.gov These anilines underwent a sequence of reactions, including cyclization with bis(2-chloroethyl)amine hydrochloride, to yield phenylpiperazines with complex substitution patterns on the phenyl ring, such as fluoro, methyl, and trifluoroethylsulfanyl groups. nih.gov The general approach involves the reaction of a substituted aniline with bis(2-chloroethyl)amine or a similar reagent to form the piperazine ring directly attached to the modified phenyl group. nih.gov
Another common strategy is the palladium-catalyzed Buchwald-Hartwig reaction, which couples a piperazine derivative with an aryl halide. chemicalbook.commdpi.com This method is particularly versatile for creating a library of analogs, as a wide variety of substituted aryl chlorides and bromides are commercially available or readily synthesized. For example, the synthesis of Vortioxetine involves the coupling of piperazine with 2,4-dimethyl-1-iodobenzene. nih.gov Similarly, the synthesis of Avapritinib involves coupling N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate, showcasing an SNAr reaction with a heteroaromatic ring. nih.gov
The table below summarizes various starting materials used to generate different phenyl-substituted piperazine cores.
| Starting Aryl Compound | Piperazine Reagent | Resulting Phenylpiperazine Core | Synthesis Method | Reference |
| 2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline | Bis(2-chloroethyl)amine HCl | 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | Cyclization | nih.gov |
| Aryl Chlorides | Piperazine | N-Aryl piperazines | Buchwald-Hartwig Amination | chemicalbook.com |
| 2-Nitro-5-halopyridine | Piperazine | (5-Nitropyridin-2-yl)piperazine | SNAr | mdpi.com |
| Ethyl 5-aminobenzofuran-2-carboxylate | Bis(2-chloroethyl)amine | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | Cyclization | nih.gov |
Modifications of the Piperazine Ring
The piperazine ring itself offers multiple sites for modification, most notably the second nitrogen atom (N-4). This position can be readily functionalized through various reactions, including alkylation, acylation, and sulfonylation. mdpi.comnih.gov
N-alkylation is a fundamental transformation used to introduce alkyl groups onto the N-4 nitrogen. mdpi.com This is commonly achieved via nucleophilic substitution using alkyl halides or through reductive amination. mdpi.comgoogle.com In the synthesis of several phenylpiperazine-based acaricides, the parent piperazine was reacted with various alkyl halides (e.g., methyl iodide, butyl bromide, benzyl bromide) to yield the corresponding N-alkylated derivatives. nih.gov Another powerful method is the reduction of a 4-acyl or 4-benzyl group. For example, 1-methyl-3-phenylpiperazine (B26559) can be prepared by the reduction of a 2-oxo-piperazine intermediate with lithium aluminum hydride, followed by methylation or debenzylation. google.comresearchgate.net
N-acylation and N-sulfonylation introduce amide and sulfonamide functionalities, respectively, at the N-4 position. These reactions typically involve treating the N-4 nitrogen with an acyl chloride, sulfonyl chloride, or anhydride (B1165640) in the presence of a base. nih.gov A study detailed the synthesis of a series of compounds where the piperazine nitrogen was substituted with various acyl groups (e.g., acetyl, propionyl) and sulfonyl groups (e.g., methanesulfonyl, trifluoromethylsulfonyl, benzenesulfonyl). nih.gov These modifications significantly alter the electronic properties and conformational flexibility of the piperazine ring.
The following table illustrates common reagents used for modifying the N-4 position of the piperazine ring.
| Reagent Class | Specific Reagent | Resulting N-4 Substituent | Reference |
| Alkyl Halide | Methyl Iodide | Methyl | nih.gov |
| Alkyl Halide | Butyl Bromide | Butyl | nih.gov |
| Alkyl Halide | Benzyl Bromide | Benzyl | nih.gov |
| Acyl Chloride | Acetyl Chloride | Acetyl | nih.gov |
| Sulfonyl Chloride | Trifluoromethanesulfonic anhydride | Trifluoromethylsulfonyl | nih.gov |
| Reducing Agent | Lithium Aluminium Hydride (on amide) | Alkyl | mdpi.comgoogle.com |
Modifications at the Carboxylate Position
The methyl carboxylate group at the C-2 position of the piperazine ring is a versatile functional handle that can be converted into other chemical moieties, such as carboxylic acids, amides, and alcohols. Such transformations are crucial for building more complex molecules and for modulating interactions with biological targets.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used in subsequent coupling reactions or serve as a key polar interaction point in a drug-receptor complex.
Amidation: The ester can be converted into a wide range of amides. This can be achieved by first hydrolyzing the ester to the carboxylic acid, followed by a standard amide coupling reaction (e.g., using a carbodiimide (B86325) reagent like EDC or DCC) with a primary or secondary amine. Alternatively, direct aminolysis of the methyl ester can sometimes be accomplished by heating it with an amine. The transformation of a carboxylate ester into a carboxamide was a key step in the synthesis of the drug Vilazodone. nih.gov The synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment has also been reported through the reaction of piperazine derivatives with acid chlorides. researchgate.net
Reduction: The ester group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). google.com This transformation converts the planar ester group into a tetrahedral hydroxymethyl group, which can alter the compound's steric profile and introduce a hydrogen bond donor/acceptor.
These fundamental transformations at the carboxylate position are summarized in the table below.
| Transformation | Reagents | Resulting Functional Group |
| Hydrolysis | NaOH (aq) or HCl (aq), Heat | Carboxylic Acid (-COOH) |
| Amidation | 1. NaOH (aq) 2. Amine (R-NH₂), Coupling Agent (e.g., EDC) | Amide (-CONH-R) |
| Reduction | Lithium Aluminium Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |
Advanced Structural Characterization and Spectroscopic Investigations
High-Resolution Spectroscopic Analysis Techniques
High-resolution spectroscopy is fundamental to understanding the molecular structure and dynamics of Methyl 1-phenylpiperazine-2-carboxylate in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of this compound. The piperazine (B1678402) ring typically adopts a chair conformation, which minimizes steric strain. researchgate.net The substituents on the ring—the phenyl group at N1 and the methyl carboxylate group at C2—can exist in either axial or equatorial positions, leading to potential conformational isomers.
¹H NMR and ¹³C NMR spectra would provide key information. In ¹H NMR, the protons on the phenyl ring are expected to appear in the aromatic region (δ 6.8-7.3 ppm). chemicalbook.com The methyl ester group would produce a characteristic singlet at approximately δ 3.7 ppm. The protons on the piperazine ring would present as a complex series of multiplets between δ 2.5 and δ 4.0 ppm due to diastereotopicity and spin-spin coupling. The proton at the C2 chiral center, being adjacent to the ester and nitrogen, would have a distinct chemical shift.
¹³C NMR would further confirm the structure, with signals for the phenyl carbons, the ester carbonyl (around 170-175 ppm), the ester methyl, and the distinct carbons of the piperazine ring. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments could differentiate between conformers and establish the preferred orientation (equatorial or axial) of the bulky substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Phenyl C-H | 6.8 – 7.3 (m) | 116 – 152 |
| Piperazine C2-H | 3.5 – 4.0 (dd) | ~60 |
| Piperazine C3,C5,C6-H₂ | 2.5 – 3.8 (m) | 45 – 55 |
| Ester -OCH₃ | ~3.7 (s) | ~52 |
| Ester C=O | - | 170 – 175 |
Note: Predicted values are based on data from analogous compounds like 1-phenylpiperazine (B188723) and other carboxylic acid esters. chemicalbook.comnih.govthermofisher.com s=singlet, dd=doublet of doublets, m=multiplet.
Mass spectrometry (MS) provides information about the molecular weight and structural fragments of this compound. In electrospray ionization (ESI) mode, the compound would readily form a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would reveal characteristic fragmentation pathways.
The fragmentation of phenylpiperazine derivatives is well-documented. xml-journal.netresearchgate.net Key fragmentation patterns include:
Cleavage of the piperazine ring: This is a common pathway for piperazine analogues, leading to characteristic ions such as m/z 56 and m/z 70. xml-journal.net
Cleavage of the N-phenyl bond: The bond between the piperazine nitrogen and the phenyl ring can cleave, although the charge is often retained by the phenyl-containing fragment. A common fragment for phenylpiperazines is observed at m/z 119. xml-journal.net
Loss of the ester group: Fragmentation can occur via the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).
Sequential fragmentation: Primary fragment ions can undergo further fragmentation, providing detailed structural information.
Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 221.13 | [M+H]⁺ | Protonated molecule |
| 161.10 | [M+H - COOCH₃]⁺ | Loss of the methyl carboxylate radical |
| 119.09 | [C₈H₁₁N]⁺ | Cleavage of piperazine ring, retaining phenyl and one nitrogen |
| 91.05 | [C₆H₅N]⁺ | Fragment related to aniline (B41778) |
| 70.06 | [C₄H₈N]⁺ | Piperazine ring fragment |
| 56.05 | [C₃H₆N]⁺ | Piperazine ring fragment |
Note: These fragmentation pathways are predicted based on general principles and data from related phenylpiperazine compounds. xml-journal.netlibretexts.org
Infrared (IR) and Raman spectroscopies probe the vibrational modes of the molecule, allowing for the identification of functional groups. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational bands. nih.gov
Key expected vibrational modes for this compound include:
C=O Stretch: A strong, characteristic absorption in the IR spectrum between 1735-1750 cm⁻¹ from the ester carbonyl group.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring and methyl group appear just below 3000 cm⁻¹.
C-O Stretch: The C-O single bond stretching of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.
N-H Stretch: If the secondary amine of the piperazine ring is present (as in a precursor), an N-H stretch would be observed around 3300-3500 cm⁻¹. For the title compound, this position is substituted.
C-N Stretch: These vibrations typically appear in the 1020-1250 cm⁻¹ range.
Aromatic Ring Vibrations: C=C stretching vibrations within the phenyl ring are expected in the 1450-1600 cm⁻¹ region. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch | 2800 - 3000 | IR, Raman |
| Ester C=O stretch | 1735 - 1750 | IR (strong) |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |
| CH₂ scissoring/bending | 1430 - 1470 | IR |
| Ester C-O stretch | 1000 - 1300 | IR (strong) |
| C-N stretch | 1020 - 1250 | IR |
Note: Frequencies are based on established ranges and data from 1-phenylpiperazine and methyl-eugenol. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive information on the solid-state structure of a molecule. While a specific crystal structure for this compound was not found in the surveyed literature, the analysis of closely related piperazine derivatives allows for a robust prediction of its key structural features. mdpi.comresearchgate.net
An X-ray diffraction study would be expected to reveal:
Conformation: The piperazine ring would almost certainly adopt a chair conformation. researchgate.netresearchgate.net
Substituent Orientation: The analysis would determine the precise orientation (axial or equatorial) of both the N-phenyl group and the C2-methyl carboxylate group. Typically, bulky groups prefer the more sterically favorable equatorial position to minimize 1,3-diaxial interactions.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the molecular connectivity. researchgate.netmdpi.com
Intermolecular Interactions: The crystal packing would be elucidated, revealing any intermolecular forces such as hydrogen bonds (if co-crystallized with a suitable donor/acceptor), C-H···π interactions, or van der Waals forces that stabilize the crystal lattice. researchgate.net
For example, studies on similar heterocyclic compounds show that molecules are often linked into chains or more complex 3D networks through such interactions. researchgate.netscielo.org.za
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)
This compound possesses a chiral center at the C2 position of the piperazine ring. Therefore, the compound can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a specific sample.
The primary methods used for this purpose are:
Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light by the chiral molecule's chromophores (e.g., the phenyl ring and the ester carbonyl).
Vibrational Circular Dichroism (VCD): This is the vibrational (infrared) analogue of ECD, measuring differential absorption in the IR region.
For an unknown sample, the experimental ECD and/or VCD spectrum would be recorded. Concurrently, quantum mechanical calculations (typically using DFT) are performed to predict the theoretical spectra for both the (R) and (S) enantiomers. nih.gov The absolute configuration of the experimental sample is then assigned by matching its experimental spectrum to the correctly predicted theoretical spectrum. nih.gov These techniques are also highly sensitive to the solution-state conformation of the molecule, providing a powerful link between structure and chiroptical response. While no specific chiroptical studies have been published for this compound, the methodology is directly applicable and would be the standard approach for assigning its absolute configuration.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, MP2)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in studying the properties of molecules like Methyl 1-phenylpiperazine-2-carboxylate. mdpi.com DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, electronic structures, and vibrational frequencies. researchgate.netscielo.org.mx MP2, a post-Hartree-Fock method, offers a higher level of theory and can be crucial for capturing electron correlation effects, although at a greater computational expense. nih.gov
The first step in computational analysis is typically geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. scielo.org.mx
The piperazine (B1678402) ring can exist in chair, boat, or twist-boat conformations. For 2-substituted piperazines, conformational analysis is crucial for understanding their chemical behavior. Studies on related 1-acyl and 1-aryl 2-substituted piperazines have shown a preference for the substituent at the 2-position to adopt an axial orientation. nih.gov This preference can be influenced by factors such as steric hindrance and intramolecular interactions. In the case of this compound, the interplay between the phenyl group at the 1-position and the methyl carboxylate group at the 2-position would determine the most stable conformation of the piperazine ring.
A comprehensive conformational analysis would involve rotating the single bonds, such as the C-N bond connecting the phenyl group and the C-C bond of the carboxylate group, to identify all possible low-energy conformers. The relative energies of these conformers would then be calculated to determine the global minimum energy structure.
Table 1: Illustrative Optimized Geometrical Parameters of a Phenylpiperazine Derivative (DFT/B3LYP)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (ring) | 1.46 | ||
| C-C (ring) | 1.53 | ||
| N-C (phenyl) | 1.43 | ||
| C-C (phenyl) | 1.39 | ||
| C-N-C (ring) | 110.5 | ||
| C-C-N (ring) | 111.0 | ||
| C-N-C (phenyl) | 120.0 | ||
| C-N-C-C (ring) | 55.0 |
Note: The data in this table is illustrative for a generic phenylpiperazine scaffold and does not represent the specific calculated values for this compound.
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and piperazine nitrogen atoms, while the LUMO is likely to be distributed over the phenyl ring and the carbonyl group of the ester. The precise energy values and distribution would be determined by DFT calculations. From the HOMO and LUMO energies, various global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies of a Phenylpiperazine Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is illustrative and does not represent the specific calculated values for this compound.
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to confirm the molecular structure and to assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov
For this compound, characteristic vibrational frequencies would include C-H stretching of the aromatic and aliphatic groups, N-H stretching (if present as a secondary amine), C=O stretching of the ester, C-N stretching of the piperazine ring, and various bending and rocking motions. DFT calculations are a reliable method for simulating these spectra.
Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.
For this compound, the MESP map would likely show negative potential around the nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylate group, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. The phenyl ring would also exhibit regions of negative potential above and below the plane of the ring due to the π-electrons. Regions of positive potential would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. nih.gov This method allows for the investigation of charge transfer interactions, also known as hyperconjugation, between filled (donor) and empty (acceptor) orbitals. These interactions contribute to the stability of the molecule.
In this compound, NBO analysis could be used to quantify the delocalization of electron density from the nitrogen lone pairs into the antibonding orbitals of adjacent bonds. It would also provide information on the hybridization of the atoms and the natural atomic charges, offering a more detailed understanding of the charge distribution than that provided by MESP alone.
Molecular Dynamics Simulations (if applicable to related compounds/scaffolds)
For a molecule like this compound, MD simulations could be used to explore its conformational landscape in different solvent environments. This would involve simulating the molecule's trajectory over a period of time and analyzing the different conformations it adopts. Such studies can reveal the flexibility of the molecule and the preferred orientations of its substituent groups, which is crucial for understanding its interactions with other molecules, such as receptors or enzymes.
Structure-Activity Relationship (SAR) at a Theoretical and Mechanistic Level
Theoretical and mechanistic studies are crucial for elucidating the complex relationships between the chemical structure of a molecule and its biological activity. For phenylpiperazine derivatives, computational approaches provide insights that guide the design of new compounds with desired properties.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For piperazine derivatives, both 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological effects. nih.govnih.gov
In 2D-QSAR, molecular descriptors are calculated from the two-dimensional representation of the molecule. These descriptors can quantify various aspects of the molecular structure, such as topology, electronic distribution, and hydrophobicity. For instance, in a study of aryl alkanol piperazine derivatives with antidepressant activities, descriptors like the number of C-6 atoms (Atype_C_6), dipole moment (Dipole-mag), sum of E-state indices for sssCH groups (S_sssCH), and Jurs charge-weighted partial negative surface area (Jurs-PNSA-3) were found to be critical for 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov For noradrenaline (NA) reuptake, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), principal moment of inertia (PMI-mag), and sum of E-state indices for sssN groups (S_sssN) were identified as key influencers. nih.gov These models often achieve high statistical significance, with squared correlation coefficients (r²) exceeding 0.9, indicating a strong correlation between the descriptors and the observed activity. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed picture by analyzing the steric and electrostatic fields surrounding the molecules. nih.gov In a study on hydantoin-phenylpiperazine derivatives, CoMFA models helped to rationalize the steric and electrostatic factors that modulate binding affinity to specific receptors. nih.gov These models can highlight regions where bulky groups are favored or disfavored and where positive or negative electrostatic potential enhances activity. For example, CoMFA studies on piperazine derivatives revealed that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic effects. nih.gov
The development of robust QSAR models relies on the careful selection of relevant descriptors and appropriate statistical methods, such as genetic function approximation (GFA) and partial least squares (PLS). nih.govnih.gov The predictive power of these models is typically validated using techniques like leave-one-out (LOO) cross-validation (q² or r²-CV) and by predicting the activity of an external test set of compounds. nih.govijprajournal.com
Table 1: Examples of Descriptors Used in QSAR Models for Piperazine Derivatives
| Descriptor Type | Descriptor Name | Description | Relevance to Activity |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Influences electron-donating ability and reaction propensity. nih.gov |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Affects receptor-ligand electrostatic interactions. nih.gov |
| Topological | Molecular Connectivity Index (χ) | A number that encodes information about the size, branching, and cyclicity of a molecule's skeleton. researchgate.net | Correlates with various physical and biological properties. researchgate.net |
| Steric/Shape | Shadow-XZ | The area of the molecule's shadow projected on the XZ plane. | Describes the spatial arrangement and bulk of the molecule. nih.gov |
| Physicochemical | Jurs Descriptors | Surface area-weighted partial charges. | Relates to polar interactions between the ligand and receptor. nih.gov |
Molecular design strategies for compounds like this compound can be broadly categorized as ligand-based or structure-based. nih.gov
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. It involves analyzing a set of active molecules to create a pharmacophore model, which represents the essential steric and electronic features required for activity. For phenylpiperazine derivatives, key pharmacophoric features often include an ionizable piperazine nitrogen, a hydrogen bond acceptor, and a hydrophobic aryl moiety. rsc.org Modifications to these features can significantly impact activity. For example, the nature and position of substituents on the phenyl ring can drastically alter the biological profile. nih.govmdpi.com
Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein (e.g., a receptor or enzyme) is available, often determined through X-ray crystallography or NMR spectroscopy. nih.govgrafiati.com This method involves docking the ligand into the active site of the target to predict its binding conformation and affinity. rsc.orgnih.gov Molecular docking studies on phenylpiperazine derivatives have identified key amino acid residues in the binding sites of various targets. rsc.org For instance, interactions such as hydrogen bonds with serine and aspartate residues and electrostatic interactions have been shown to be crucial for binding. rsc.org These insights allow for the rational design of new derivatives with improved potency and selectivity by introducing or modifying functional groups to optimize these interactions. rsc.orgnih.gov For example, docking studies might suggest that adding a specific substituent at the ortho position of the phenyl ring could form a favorable interaction with a hydrophobic pocket in the receptor, thereby enhancing binding affinity. nih.gov
These two approaches are often used in conjunction. Ligand-based hypotheses can be tested and refined using structure-based methods, leading to a more comprehensive understanding of the SAR and facilitating the design of novel and more effective molecules. nih.gov
Table 2: Key Structural Modifications and Their General Impact on Phenylpiperazine Derivatives
| Structural Region | Modification | General Impact on Activity |
| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) | Can enhance binding affinity through specific electronic or hydrophobic interactions. nih.govmdpi.com |
| Phenyl Ring | Substitution at ortho, meta, or para positions | The position of substituents is critical for selectivity between different receptor subtypes. nih.gov |
| Piperazine Ring | Substitution on the second nitrogen | Modulates basicity and can introduce additional interaction points with the target. semanticscholar.orgnih.gov |
| Linker Chain | Variation in length and flexibility | Affects the optimal positioning of the phenylpiperazine moiety within the binding pocket. nih.gov |
Prediction of Spectroscopic Parameters
Theoretical chemistry enables the prediction of various spectroscopic parameters, such as those found in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. eurjchem.com Methods like Density Functional Theory (DFT) are commonly used to calculate the vibrational frequencies and chemical shifts of molecules. researchgate.netaip.org
For a molecule like this compound, DFT calculations can predict the characteristic vibrational frequencies of its functional groups. The carbonyl (C=O) stretching frequency of the ester group is a prominent feature in the IR spectrum. Theoretical calculations can predict this absorption band, which is typically expected in the range of 1735-1750 cm⁻¹ for saturated esters. mdpi.com Similarly, the stretching vibrations of the C-O bond and the various C-H and C-N bonds within the phenyl and piperazine rings can be calculated. researchgate.netspectroscopyonline.com Comparing these predicted spectra with experimental data helps to confirm the molecular structure and assign the observed spectral bands. aip.orgresearchgate.net For carboxylate groups in general, the difference between the asymmetric and symmetric stretching frequencies can be used to determine the coordination behavior. researchgate.net
DFT can also predict ¹H and ¹³C NMR chemical shifts. eurjchem.com The calculations determine the magnetic shielding of each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., tetramethylsilane). For this compound, this would involve predicting the chemical shifts for the methyl protons of the ester, the protons on the piperazine ring, and the protons on the phenyl ring. mdpi.com The accuracy of these predictions depends on the level of theory, the basis set used, and whether solvent effects are included in the calculation. eurjchem.com
Table 3: Predicted vs. Typical Experimental Spectroscopic Data for Key Functional Groups
| Functional Group | Spectroscopic Parameter | Typical Experimental Range (cm⁻¹ or ppm) | Predicted Value (Illustrative) |
| Ester Carbonyl (C=O) | IR Stretching Frequency | 1735 - 1750 cm⁻¹ | ~1740 cm⁻¹ |
| Ester C-O | IR Stretching Frequency | 1250 - 1000 cm⁻¹ | ~1220 cm⁻¹ |
| Aromatic C-H | ¹H NMR Chemical Shift | 7.0 - 8.0 ppm | ~7.5 ppm |
| Ester Methyl (O-CH₃) | ¹H NMR Chemical Shift | 3.5 - 4.0 ppm | ~3.9 ppm |
| Ester Carbonyl (C=O) | ¹³C NMR Chemical Shift | 160 - 175 ppm | ~165 ppm |
Note: Predicted values are illustrative and depend heavily on the specific computational method employed.
Solvent Effects and Solvation Models in Theoretical Studies
The surrounding solvent can significantly influence the structure, reactivity, and properties of a molecule. mdpi.com Theoretical studies must account for these solvent effects to provide realistic predictions. This is typically achieved using either implicit or explicit solvation models.
Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. youtube.com The solute molecule is placed in a cavity within this dielectric continuum. Popular implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). mdpi.comyoutube.com These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent on the solute. youtube.com They are widely used to calculate solvation free energies and to study reactions and conformational equilibria in solution. mdpi.comresearchgate.net For example, studies on N-functionalization reactions have shown that the reaction yield can be highly dependent on the solvent, and implicit models can help rationalize these observations by calculating the free energy profiles in different solvents like acetonitrile, chloroform, and water. mdpi.com
Explicit solvation models provide a more detailed, microscopic picture by including individual solvent molecules in the calculation. This approach, often used in molecular dynamics (MD) or Monte Carlo simulations, allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While computationally much more demanding, explicit models are necessary for understanding processes where specific solvent interactions play a critical role.
For piperazine derivatives, which contain a basic nitrogen atom, specific interactions with protic solvents (like water) can be particularly important. Solvation models are crucial for accurately predicting properties like pKa, reaction barriers, and conformational preferences in a solution environment. researchgate.netresearchgate.net The choice of model depends on the specific problem and the desired balance between accuracy and computational cost.
Table 4: Overview of Common Solvation Models in Theoretical Chemistry
| Model Type | Model Name | Description | Common Application |
| Implicit | PCM (Polarizable Continuum Model) | Represents the solvent as a polarizable dielectric continuum. The solute is placed in a cavity within this medium. youtube.com | Calculation of solvation energies, modeling reactions in solution. researchgate.net |
| Implicit | SMD (Solvation Model based on Density) | A universal solvation model where the cavity is defined by the solute's electron density. mdpi.com | Predicting solvation free energies in a wide range of solvents. mdpi.com |
| Implicit | COSMO (Conductor-like Screening Model) | Treats the solvent as a perfect conductor, simplifying the electrostatic calculations. | Often used in DFT calculations for properties in solution. |
| Explicit | TIP3P, SPC/E (Water Models) | Individual solvent molecules are explicitly included in the simulation box with the solute. | Molecular dynamics simulations to study detailed solute-solvent interactions and dynamics. |
Chemical Reactivity and Mechanistic Investigations
Degradation Pathways and Stability Studies under Defined Conditions
While specific degradation studies for Methyl 1-phenylpiperazine-2-carboxylate are not extensively detailed in the available literature, its stability can be inferred from the chemical properties of its constituent functional groups: the N-phenylpiperazine ring and the methyl ester. Generally, phenylpiperazine derivatives are susceptible to degradation through pathways such as hydrolysis, oxidation, and photodegradation. isaacpub.org
The chemical stability of such compounds is crucial as degradation can lead to a loss of potency and potentially the formation of reactive species. isaacpub.org The most common degradation route for compounds with ester functionalities is hydrolysis, which can be influenced by pH and temperature. isaacpub.org For this compound, this would involve the cleavage of the methyl ester to yield 1-phenylpiperazine-2-carboxylic acid and methanol. This reaction is expected to be accelerated in the presence of strong acids or bases. evitachem.com
The piperazine (B1678402) ring itself can undergo oxidative degradation. Studies on piperazine and related compounds show that oxidation can lead to the formation of various products, including piperazinone and carboxyaldehydes. researchgate.net
Table 1: Potential Degradation Pathways for this compound
| Condition | Potential Pathway | Likely Products |
| Acidic/Basic (Aqueous) | Ester Hydrolysis | 1-phenylpiperazine-2-carboxylic acid, Methanol |
| Oxidative Stress | Ring Oxidation | Piperazinone derivatives, Ring-opened products |
| Photochemical | Photodegradation | Complex mixture of rearranged or fragmented products |
Reactions with Other Chemical Entities
The reactivity of this compound is dominated by the nucleophilic nature of the secondary amine nitrogen (at the N4 position) within the piperazine ring. researchgate.netambeed.com The nitrogen at the N1 position is less nucleophilic due to the electron-withdrawing effect of the attached phenyl group.
The lone pair of electrons on the N4 nitrogen makes it an effective nucleophile, capable of participating in addition reactions with various electrophiles. researchgate.net A prominent example is the Michael or conjugate addition reaction, where the piperazine nitrogen adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is driven by the formation of a stable carbon-nitrogen bond. masterorganicchemistry.com
The piperazine moiety can also undergo nucleophilic addition to other electron-deficient systems. For instance, it can react with activated heterocyclic compounds, displacing leaving groups in a process that may proceed through an addition-elimination mechanism. mdpi.com The efficiency and conditions for these nucleophilic attacks are crucial in synthetic applications. mdpi.com
The nucleophilic N4-amine is a common site for derivatization, allowing for the synthesis of a wide array of analogues for synthetic or analytical purposes. These reactions typically involve converting the N-H bond into an N-alkyl or N-acyl bond.
N-Alkylation and N-Benzylation: The secondary amine can be readily alkylated or benzylated by reacting it with alkyl or benzyl (B1604629) halides in the presence of a base. nih.gov This is a standard method for producing diverse libraries of N-substituted phenylpiperazine derivatives. nih.gov
N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. This is a key transformation used in the synthesis of many biologically active molecules containing the phenylpiperazine scaffold. mdpi.comresearchgate.net
Derivatization for Analysis: While specific examples for this compound are not prominent, piperazine-containing molecules are used as derivatizing agents to enhance the detectability of other molecules, such as peptides, in mass spectrometry. nih.gov This highlights the utility of the piperazine core's reactivity in analytical chemistry. A novel derivatization reagent featuring a piperidine (B6355638) ring has been developed for the sensitive detection of chiral carboxylic acids. researchgate.net
Table 2: Common Derivatization Reactions at the N4-Position
| Reaction Type | Reagent Class | Functional Group Formed | Purpose |
| N-Alkylation | Alkyl Halide (e.g., R-Br) | Tertiary Amine | Synthetic diversification |
| N-Benzylation | Benzyl Halide (e.g., Bn-Cl) | Tertiary Amine | Introduction of a benzyl group, often for protection or modification |
| N-Acylation | Acyl Chloride (e.g., R-COCl) | Amide | Synthesis of amide derivatives |
| Sulfonylation | Sulfonyl Chloride (e.g., R-SO₂Cl) | Sulfonamide | Synthesis of sulfonamide derivatives |
Photochemical and Thermochemical Transformations
Specific research on the photochemical and thermochemical transformations of this compound is limited. However, the behavior of related N-heterocyclic compounds can provide insight into potential reaction pathways.
Direct irradiation of phenyl-substituted N-heterocycles, such as pyrazoles, can induce phototransposition, leading to rearrangement of the ring atoms, as well as photocleavage, resulting in ring-opened products like nitriles and isocyanides. nih.gov Other heterocyclic systems, like dihydro-1,2,4-triazines, have been shown to undergo reductions, ring contractions, and dehydrogenations upon irradiation. rsc.org The photochemistry is often dependent on the substitution pattern of the molecule. researchgate.net It is plausible that under UV irradiation, this compound could undergo similar complex rearrangements or fragmentation, but dedicated studies are required for confirmation.
Thermochemical studies on piperazine blends used in industrial applications show that thermal stress can lead to the formation of various degradation products through complex reaction pathways. researchgate.net For the target compound, high temperatures could potentially lead to decarboxylation or other rearrangements, though specific pathways have not been documented.
Catalysis in Reactions Involving the Piperazine Core
The piperazine core can be involved in catalyzed reactions, typically where the piperazine itself is a reactant. Metal ions such as Cu(II) and Ce(III) have been shown to be effective catalysts for reactions between piperazine and electrophilic reagents, serving to activate the reactants and shorten reaction times. mdpi.com To overcome issues with homogeneous catalysis, these metal ions can be supported on polymeric resins, creating heterogeneous catalysts that are easily separated from the reaction mixture and can be reused. mdpi.com
Furthermore, transition metals like palladium and copper are extensively used to catalyze the formation of the N-aryl bond in phenylpiperazines themselves, via reactions such as the Buchwald-Hartwig and Ullmann couplings. googleapis.comnih.gov While this pertains to the synthesis of the molecule rather than its subsequent catalytic use, it underscores the importance of catalysis in the chemistry of the piperazine core. Catalytic hydrogenation, often using a palladium-on-carbon catalyst, is also a key reaction for removing protecting groups, such as benzyl groups, from the piperazine nitrogen in multi-step syntheses. google.comgoogle.com
Investigations into Molecular Interactions and Mechanistic Biological Activities in Vitro/biophysical
Binding to Biological Macromolecules (e.g., Receptors, Enzymes, Proteins)
There is no available information from ligand-target binding assays, enzyme inhibition studies, receptor affinity profiling, or protein-ligand docking analyses specifically for Methyl 1-phenylpiperazine-2-carboxylate.
Ligand-Target Binding Assays in Recombinant Systems
No studies reporting the binding affinity or interaction of this compound with biological targets in recombinant systems have been identified.
Enzyme Inhibition Mechanisms (e.g., Cholinesterases)
Data on the inhibitory effects of this compound against enzymes such as acetylcholinesterase or butyrylcholinesterase are absent from the scientific literature.
Receptor Affinity Profiling and Selectivity in Defined Assays (e.g., Serotonin (B10506) Receptors, Sigma Receptors, Dopamine (B1211576) Receptors)
Specific binding affinities (Ki values) and selectivity profiles for this compound at serotonin, sigma, or dopamine receptors are not documented in published research. While many phenylpiperazine analogues exhibit activity at these receptors, this cannot be extrapolated to this particular unstudied compound.
Protein-Ligand Docking and Interaction Analysis
No computational or molecular docking studies detailing the interaction of this compound with protein targets have been published.
Cellular Permeation Mechanisms and Modulators (In Vitro Models)
Information regarding the ability of this compound to permeate cellular barriers is not available.
Epithelial Transport Studies (e.g., Caco-2 monolayers)
No experimental data from Caco-2 monolayer assays or other in vitro models to assess the intestinal epithelial transport of this compound could be located.
Mechanisms of Enhanced Permeation (e.g., Tight Junction Rearrangement)
Research into phenylpiperazine derivatives has identified them as potent permeation enhancers that can modulate epithelial barriers. acs.org The primary mechanism appears to involve the disruption and reorganization of intercellular tight junctions, leading to an increase in paracellular transport. researchgate.netresearchgate.net
Studies utilizing Caco-2 cell monolayers, a widely accepted in vitro model of the intestinal epithelium, have demonstrated that compounds such as 1-phenylpiperazine (B188723) can significantly increase the permeability of the cell layer to marker molecules. researchgate.netnih.gov This effect is dose-dependent and has been attributed to the alteration of tight junction protein expression and arrangement. researchgate.netnih.gov For instance, 1-phenylpiperazine has been shown to enhance the transport of macromolecules across the epithelial layer with minimal cytotoxicity compared to other permeation enhancers. nih.gov
The mechanism of tight junction opening by 1-phenylpiperazine in rat intestinal mucosae has been linked to several cellular processes, including mediation by myosin light chain kinase, stimulation of transepithelial electrogenic chloride secretion, and the activation of 5-HT4 receptors. nih.gov Furthermore, investigations into derivatives like 1-phenylpiperazine and 1-methyl-4-phenylpiperazine (B1295630) have revealed that they can induce a reorganization of epithelial cell monolayers. acs.org This is associated with an increase in intracellular force generation and a notable loss of cadherin structures, which are crucial for cell-cell adhesion, often preceding the disruption of tight junctions. acs.org
A structure-function analysis of a library of 1-phenylpiperazine derivatives provided further insights into the chemical features that influence their efficacy and toxicity as permeation enhancers. The study highlighted that substitutions on the phenyl ring play a critical role. While hydroxyl or primary amine substitutions were found to significantly increase toxicity, aliphatic substitutions resulted in efficacy and toxicity profiles comparable to the parent compound, 1-phenylpiperazine. nih.gov Notably, potent derivatives such as 1-methyl-4-phenylpiperazine exhibited lower toxicity, suggesting a favorable profile for potential applications. nih.gov
Table 1: Effects of Phenylpiperazine Derivatives on Caco-2 Monolayer Permeability
| Compound | Substitution Pattern | Relative Permeability Increase (Calcein) | Cytotoxicity Profile |
| 1-phenylpiperazine | Unsubstituted | High | Moderate |
| 1-methyl-4-phenylpiperazine | Methyl group on piperazine (B1678402) nitrogen | > 100-fold | Lower than 1-phenylpiperazine |
| 1-(4-methylphenyl)piperazine | Methyl group on phenyl ring | > 100-fold | Lower than 1-phenylpiperazine |
| Derivatives with hydroxyl or primary amine substitutions on phenyl ring | -OH or -NH2 on phenyl ring | Variable | Significantly increased |
| Derivatives with aliphatic substitutions | Alkyl groups | Comparable to 1-phenylpiperazine | Comparable to 1-phenylpiperazine |
This table is a summary of findings from a structure-function analysis of phenylpiperazine derivatives. nih.gov
Interactions with Nucleic Acids and Biomimetic Systems
For example, cationic porphyrin-phenylpiperazine hybrids have been synthesized and their binding to calf thymus DNA investigated. nih.gov These studies revealed that the introduction of two phenylpiperazine groups onto the porphyrin periphery can lead to intercalation of the molecule into the DNA structure. nih.gov The mode of binding and the subsequent ability to photocleave plasmid DNA were found to be dependent on the specific structure of the hybrid and the ratio of the compound to DNA base pairs. nih.gov
In another study, phenylpiperazine derivatives of 1,2-benzothiazine were designed as potential anticancer agents. mdpi.com Molecular docking studies suggested that these compounds could bind to the minor groove of DNA. The phenylpiperazine part of the molecules was proposed to slide between nucleic acid bases, participating in π-π stacking interactions. mdpi.com These findings, while not directly on this compound, suggest that the phenylpiperazine scaffold can be a component of DNA-binding molecules.
Host-Guest Chemistry and Encapsulation Phenomena (e.g., Cucurbiturils)
The encapsulation of molecules within hosts, a central concept in supramolecular chemistry, has been explored for phenylpiperazine derivatives, particularly with cucurbiturils. Cucurbiturils are a family of macrocyclic host molecules that can encapsulate guest molecules in their hydrophobic cavity, potentially altering the guest's properties such as solubility and stability.
Theoretical assessments have been conducted on the host-guest complexation of N-methyl- and N-phenylpiperazine functionalized styryl dyes within cucurbit nih.govuril (CB nih.gov) and cucurbit rsc.orguril (CB rsc.org). researchgate.net These studies aimed to understand the factors governing the recognition and encapsulation process. The findings indicate that the formation and stability of these host-guest complexes are influenced by a variety of factors.
The nature of the substituents on the guest molecule plays a significant role. For instance, the substituent directly attached to the quaternized nitrogen atom of the dye molecule has a considerable impact on the encapsulation process. researchgate.net The size of the cucurbituril (B1219460) cavity is another critical determinant, with different sized hosts showing varying affinities for the guest molecules. researchgate.net Furthermore, the dielectric constant of the medium and the pH, which affects the charge of the guest molecule, are also key factors in the host-guest recognition process. researchgate.net The presence of metal cations can also influence the stability of the resulting complexes. researchgate.net
Table 2: Key Factors Influencing Host-Guest Complexation of Phenylpiperazine Derivatives with Cucurbiturils
| Influencing Factor | Observation |
| Guest Substituents | The chemical nature of substituents on the guest molecule significantly affects complex stability. |
| Host Cavity Size | The relative size of the cucurbituril host and the guest molecule is crucial for effective encapsulation. |
| pH of the Medium | The pH can alter the charge state of the guest molecule, thereby influencing its interaction with the host. |
| Dielectric Constant of the Medium | The polarity of the solvent impacts the strength of the non-covalent interactions driving complexation. |
| Presence of Metal Cations | Metal ions can interact with the host and/or guest, modulating the stability of the ternary complex. |
This table summarizes the key determinants of host-guest recognition between N-phenylpiperazine functionalized dyes and cucurbiturils as identified in theoretical studies. researchgate.net
Advanced Analytical Methodologies for Research Applications
Chromatographic Method Development for Purity and Quantification in Complex Research Matrices
Chromatographic techniques are fundamental in the analysis of "Methyl 1-phenylpiperazine-2-carboxylate," allowing for its separation, identification, and quantification within intricate biological and chemical mixtures.
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of resolution, speed, and sensitivity for the analysis of piperazine-containing compounds. qascf.comqascf.com However, "this compound" lacks a native fluorophore, making direct fluorescence detection challenging, especially at trace levels. To overcome this limitation, pre-column or post-column derivatization is employed to introduce a fluorescent tag to the molecule. qascf.comresearchgate.net
A common derivatizing agent used for piperazine (B1678402) and its analogues is dansyl chloride (DNS-Cl). qascf.comqascf.comresearchgate.net The reaction involves the dansyl group covalently bonding to the secondary amine of the piperazine ring, resulting in a highly fluorescent derivative that can be readily detected by an FLD. qascf.com The optimization of this derivatization reaction is critical and involves adjusting parameters such as pH, temperature, reaction time, and the concentration of the derivatizing agent to ensure complete and reproducible derivatization. qascf.com
Another derivatization reagent, 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), can also be utilized. jocpr.com This reagent reacts with the piperazine moiety to form a stable, UV-active derivative, which can also exhibit fluorescence, allowing for sensitive detection. jocpr.com
The developed UHPLC-FLD method would then be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability for quantifying "this compound" in various research matrices. qascf.comresearchgate.net Chiral derivatization reagents can also be employed to separate the enantiomers of chiral carboxylic acids after reaction, a principle that could be adapted for the analysis of chiral piperazine derivatives. researchgate.net
Table 1: Illustrative UHPLC-FLD Method Parameters for Analysis of a Derivatized Piperazine Compound This table is illustrative and based on methods for related piperazine compounds.
| Parameter | Condition | Source |
| Column | Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) | qascf.com |
| Mobile Phase | Acetonitrile/ultrapure water (gradient or isocratic) | qascf.comresearchgate.net |
| Derivatization Reagent | Dansyl Chloride (DNS-Cl) | qascf.comqascf.comresearchgate.net |
| Detection | Fluorescence Detector (FLD) | qascf.comqascf.comresearchgate.net |
| Limit of Detection (LOD) | 0.50–1.20 µg/kg | qascf.com |
| Limit of Quantification (LOQ) | 1.80–3.50 µg/kg | qascf.com |
| Linearity (R²) | ≥ 0.999 | qascf.com |
| Recovery | 79.64% - 99.77% | qascf.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for elucidating the metabolic fate of "this compound". nih.gov In vitro studies using liver microsomes or other enzyme systems can simulate the metabolic pathways in a controlled environment. LC-MS/MS allows for the separation of the parent compound from its metabolites, followed by their identification and structural characterization based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govnih.gov
Theoretically, the metabolism of "this compound" is expected to proceed through several key pathways. Phase I metabolism would likely involve oxidation reactions mediated by cytochrome P450 enzymes. Potential sites of oxidation include the phenyl ring, leading to hydroxylated metabolites, and the piperazine ring. nih.govresearchgate.net The ester group is also susceptible to hydrolysis, which would yield 1-phenylpiperazine-2-carboxylic acid. Phase II metabolism would then involve the conjugation of these Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate (B86663) to facilitate their excretion.
A study on a similar N-phenylpiperazine derivative, LQFM05, using LC-QTOF/MS, identified a major hydroxylated metabolite (LQFM235), indicating that hepatic hydroxylation is a significant metabolic route for this class of compounds. nih.govresearchgate.net This provides a strong theoretical basis for predicting similar metabolic pathways for "this compound".
Table 2: Predicted Phase I Metabolites of this compound This table is theoretical and based on common metabolic pathways for phenylpiperazine compounds.
| Predicted Metabolite | Metabolic Reaction | Potential Biological Significance |
| 1-Phenylpiperazine-2-carboxylic acid | Ester Hydrolysis | Altered polarity and potential for different receptor interactions. |
| Methyl 1-(hydroxyphenyl)piperazine-2-carboxylate | Aromatic Hydroxylation | Introduction of a polar group, potentially altering activity and facilitating Phase II conjugation. |
| Hydroxylated piperazine ring metabolite | Aliphatic Hydroxylation | Modification of the piperazine core, potentially impacting receptor binding. |
Advanced Spectroscopic Methods for Quantitative Analysis
While chromatography is essential for separation, spectroscopic methods are vital for the identification and quantification of "this compound".
Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups within the molecule, such as the carbonyl group of the ester, the C-N bonds of the piperazine ring, and the aromatic C-H bonds of the phenyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy : Although "this compound" has a relatively simple chromophore, UV-Vis spectrophotometry can be used for quantitative analysis, particularly at higher concentrations. researchgate.netnih.gov The method is often simple and rapid. nih.gov
Chemoinformatic Tools for Data Analysis and Prediction in Analytical Chemistry
The large and complex datasets generated by modern analytical instruments necessitate the use of chemoinformatic tools for effective analysis and interpretation. nih.govresearchgate.net These tools can be applied to the analytical data of "this compound" in several ways:
Data Processing and Visualization : Software such as DataWarrior can be used to visualize large datasets, identify trends, and perform statistical analysis on quantitative data obtained from chromatographic and spectroscopic methods. nih.gov
Metabolite Prediction : In silico tools can predict potential metabolites of "this compound" based on its chemical structure and known metabolic pathways. This can guide the targeted analysis of in vitro and in vivo metabolism samples.
QSAR (Quantitative Structure-Activity Relationship) Modeling : By analyzing the analytical data of a series of related piperazine derivatives, QSAR models can be developed to correlate specific structural features with their chromatographic retention times, mass spectral fragmentation patterns, or other analytical properties. researchgate.net
Database Management : Chemoinformatic tools are essential for organizing and managing the vast amount of analytical data generated, creating searchable databases of spectra, chromatograms, and associated metadata. springernature.com
The integration of these advanced analytical methodologies and chemoinformatic tools provides a comprehensive framework for the detailed investigation of "this compound" in research applications.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Strategies
The biological activity of chiral molecules is often dependent on their stereochemistry. For Methyl 1-phenylpiperazine-2-carboxylate, the stereocenter at the C2 position is critical. Therefore, the development of robust and efficient stereoselective synthetic methods is a paramount objective for future research. While methods for synthesizing various piperazine (B1678402) derivatives exist, a key challenge is achieving high enantiomeric and diastereomeric purity. nih.gov
Future synthetic strategies are expected to focus on several key areas:
Asymmetric Catalysis: The design of novel chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, will be crucial for the enantioselective synthesis of the piperazine-2-carboxylate core. For instance, palladium-catalyzed asymmetric allylic alkylation has shown promise for creating chiral piperazin-2-ones, which are valuable precursors to the desired piperazines. nih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, offers an effective pathway to enantiomerically pure piperazine derivatives. nih.govresearchgate.net Future work could expand the range of amino acids used to generate a wider diversity of C5 and C6 substituted analogs, thereby exploring a broader chemical space. researchgate.netacs.org
Enzymatic and Kinetic Resolution: Biocatalysis presents a green and highly selective alternative for resolving racemic mixtures of piperazine precursors or intermediates. The application of specific enzymes like lipases for kinetic resolution could provide access to single enantiomers with high purity.
These advanced synthetic methods will not only facilitate the production of specific stereoisomers for biological evaluation but also enable the construction of diverse chemical libraries for high-throughput screening.
Advanced Computational Modeling for Deeper Mechanistic Elucidation
Computational chemistry provides powerful tools to understand the behavior of molecules at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. For this compound, advanced computational modeling represents a significant avenue for future investigation.
Key areas for computational exploration include:
Conformational Analysis: The piperazine ring can adopt various chair and boat conformations, which can significantly influence its binding to biological targets. Extended molecular dynamics (MD) simulations can elucidate the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. acs.orgnih.govazregents.edu Such studies can reveal how substitutions on the phenyl ring or the ester group affect the conformational preferences and, consequently, the biological activity.
Quantum Mechanics/Molecular Mechanics (QM/MM): To understand potential reaction mechanisms or intricate interactions within a biological target's active site, QM/MM methods can be employed. This hybrid approach allows for a high-level quantum mechanical treatment of the ligand and key active site residues, while the rest of the protein is modeled using more computationally efficient molecular mechanics.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling can help in predicting the biological activity of novel, unsynthesized analogs. By correlating structural features with activity data, these models can guide the design of more potent and selective compounds, optimizing research efforts. nih.gov
The synergy between these advanced computational techniques and experimental validation will accelerate the discovery process, providing a detailed mechanistic understanding of how these molecules function. nih.govdoaj.org
| Computational Technique | Application for this compound | Potential Insights |
| Molecular Dynamics (MD) | Simulating the molecule's movement over time in solution or bound to a target. | Elucidation of stable conformations, binding stability, and dynamic interactions with target proteins. acs.org |
| Docking Studies | Predicting the preferred orientation of the molecule within a receptor's binding site. | Identification of key interacting residues (e.g., hydrogen bonds, hydrophobic interactions) and prediction of binding affinity. rsc.org |
| QM/MM | Modeling electronic-level details of the ligand in the active site. | Understanding reaction mechanisms, charge distributions, and precise energetics of binding. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of features necessary for biological activity. | Guiding the design of new molecules with improved potency and selectivity. nih.gov |
Exploration of New Molecular Interaction Modalities and Target Identification Methodologies
A crucial aspect of developing new therapeutic agents is identifying their biological targets and understanding their mechanism of action. While phenylpiperazine derivatives are known to interact with a range of receptors, particularly G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, the specific targets of this compound are not fully characterized. nih.govmdpi.com
Future research should employ modern methodologies for target identification and validation:
Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry can be used to "fish out" binding partners from cell lysates. By immobilizing a derivative of this compound on a solid support, researchers can identify proteins that bind to it, revealing potential new targets.
Photo-affinity Labeling: This method involves creating a probe molecule that can be activated by light to form a covalent bond with its target protein. This allows for the unambiguous identification of the binding site and the specific protein target, even for weak or transient interactions.
Fragment-Based Screening: The piperazine-2-carboxylate core can be used as a starting fragment in screening campaigns against a wide array of biological targets. Identifying weak-binding fragments can provide starting points for growing them into more potent and selective ligands.
Understanding the full spectrum of molecular interactions, including potential off-target effects, is essential for developing safer and more effective drugs. These methodologies will be instrumental in building a comprehensive biological profile for this class of compounds. nih.gov
Design of Next-Generation Molecular Scaffolds Based on Fundamental Mechanistic Insights
With a deeper understanding of the synthesis, conformational behavior, and molecular targets of this compound, the next logical step is the rational design of novel molecular scaffolds with improved therapeutic properties. The piperazine ring is an exceptionally versatile scaffold, but its potential can be expanded significantly. mdpi.com
Future design strategies will likely focus on:
Conformationally Constrained Analogs: By introducing rigidity into the scaffold, for example, by creating bicyclic or spirocyclic derivatives, it is possible to lock the molecule into its bioactive conformation. This can lead to significant gains in both potency and selectivity, as the entropic penalty of binding is reduced.
Scaffold Hopping and Bioisosteric Replacement: Mechanistic insights may reveal that the piperazine core primarily serves to orient the phenyl group and the carboxylate in a specific spatial arrangement. This knowledge allows for "scaffold hopping," where the piperazine ring is replaced with other, chemically distinct scaffolds that maintain the key pharmacophoric features but may offer improved properties, such as better metabolic stability or novel intellectual property.
Peptidomimetics and Macrocycles: The piperazine-2-carboxylate structure is an amino acid analog. This makes it an ideal building block for creating peptidomimetics or for incorporation into macrocycles. Such next-generation scaffolds could target protein-protein interactions or other challenging biological targets that are not amenable to traditional small molecules.
These forward-looking design principles, grounded in fundamental mechanistic understanding, will drive the evolution of the phenylpiperazine scaffold, leading to the development of innovative therapeutics for a range of diseases. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for Methyl 1-phenylpiperazine-2-carboxylate, and how can reaction conditions be fine-tuned?
- Methodology : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) for functionalization. For example, in analogous piperazine derivatives, CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) mixture at ambient temperature yield high-purity products. Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography .
- Key Parameters : Solvent ratios, catalyst loading, and reaction time. Adjust based on steric/electronic effects of substituents.
Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in piperazine derivatives?
- X-ray : Use SHELX (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsional strain. For nonplanar rings, apply Cremer-Pople puckering parameters to quantify deviations .
- NMR : Assign signals using 2D experiments (COSY, HSQC) to distinguish axial/equatorial protons and confirm stereochemistry. Compare coupling constants to predicted Karplus relationships .
Q. What purification strategies ensure high yields of this compound?
- Chromatography : Silica gel with gradient elution (ethyl acetate:hexane, 1:8) effectively separates polar byproducts. For hygroscopic compounds, use anhydrous Na₂SO₄ during extraction .
- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to enhance crystal formation. Monitor melting points (e.g., 187–190°C for related derivatives) to assess purity .
Q. Which physicochemical properties are critical for stability assessment?
- Solubility : Determine via shake-flask method in PBS (pH 7.4) or DMSO. Low water solubility (<1 mg/mL) may require prodrug strategies.
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Track degradation via HPLC-UV at λ = 254 nm .
Advanced Research Questions
Q. How can computational modeling predict conformational flexibility and bioactivity?
- Molecular Dynamics (MD) : Simulate ring puckering (Cremer-Pople coordinates) to identify low-energy conformers. Compare with X-ray data to validate force fields .
- Docking Studies : Use AutoDock Vina to screen against targets (e.g., serotonin receptors). Prioritize poses with hydrogen bonding to carboxylate groups and π-π stacking with phenyl rings .
Q. What challenges arise in crystallographic refinement of this compound?
- Twinned Data : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices. Use ORTEP-3 for graphical validation of thermal ellipsoids .
- Disorder : Refine split positions with PART instructions. Validate via residual density maps (R < 5%) .
Q. How do substituents on the piperazine ring modulate biological activity?
- SAR Analysis : Compare derivatives with fluorophenyl (enhanced binding) vs. methoxy groups (reduced metabolic clearance). Test in vitro assays (e.g., radioligand displacement for receptor affinity) .
- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups increase π-acceptor capacity, improving CNS penetration .
Q. What safety protocols are essential for handling piperazine derivatives?
- PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact (irritation risk) .
- First Aid : For inhalation, administer oxygen; for dermal exposure, rinse with water for 15 minutes. Document incidents per OSHA HCS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
